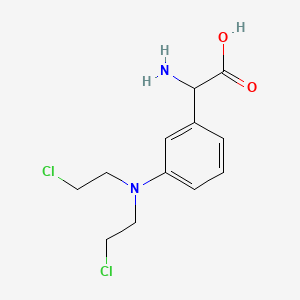
GLYCINE, 2-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid is a chemical compound known for its significant applications in the field of medicinal chemistry. This compound is structurally related to nitrogen mustards, a class of compounds known for their alkylating properties, which are used in chemotherapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid typically involves the reaction of 3-[bis(2-chloroethyl)amino]benzaldehyde with glycine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA. This leads to the formation of cross-links and subsequent disruption of DNA replication and transcription. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
類似化合物との比較
Similar Compounds
Melphalan: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A related compound with similar alkylating properties.
Uniqueness
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid is unique due to its specific structural features that allow for targeted alkylation, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
特性
CAS番号 |
73105-08-5 |
|---|---|
分子式 |
C12H16Cl2N2O2 |
分子量 |
291.17 g/mol |
IUPAC名 |
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C12H16Cl2N2O2/c13-4-6-16(7-5-14)10-3-1-2-9(8-10)11(15)12(17)18/h1-3,8,11H,4-7,15H2,(H,17,18) |
InChIキー |
PJBRRWKNPUFXPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



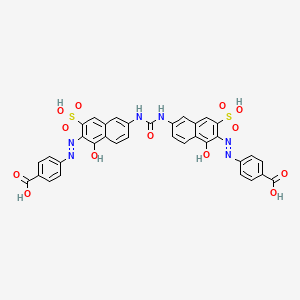
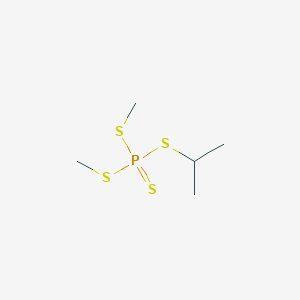

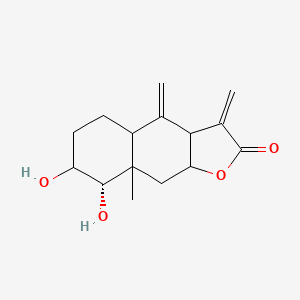
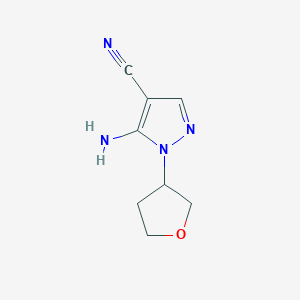
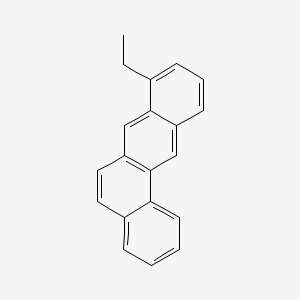
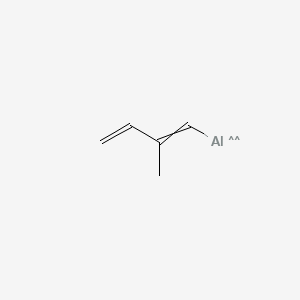
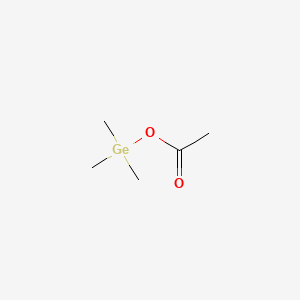
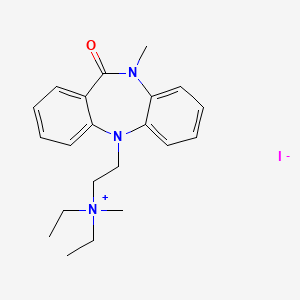
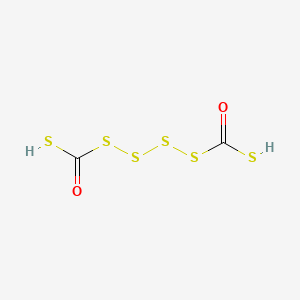
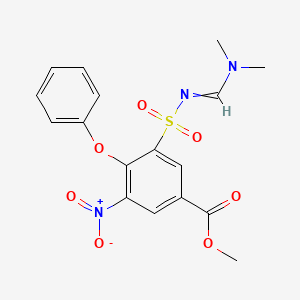

![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
